molecular formula C17H15FN4O3S2 B2659969 2-({5-[2-(4-fluorophenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide CAS No. 868977-39-3

2-({5-[2-(4-fluorophenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B2659969
CAS No.: 868977-39-3
M. Wt: 406.45
InChI Key: GVADQGODPTVVHE-UHFFFAOYSA-N
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Description

2-({5-[2-(4-fluorophenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide is a complex organic compound that features a combination of fluorophenyl, thiadiazole, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[2-(4-fluorophenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the initial formation of the 1,3,4-thiadiazole ring, followed by the introduction of the fluorophenyl and furan moieties through nucleophilic substitution and coupling reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of reagents and solvents is also critical to ensure environmental sustainability and safety.

Chemical Reactions Analysis

Types of Reactions

2-({5-[2-(4-fluorophenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can target the thiadiazole ring or the fluorophenyl group, leading to different products.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the furan and fluorophenyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce different reduced forms of the compound. Substitution reactions can introduce new functional groups at the furan or fluorophenyl moieties.

Scientific Research Applications

2-({5-[2-(4-fluorophenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide has a wide range of scientific research applications:

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules and materials.

    Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-({5-[2-(4-fluorophenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The thiadiazole and furan moieties can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism depends on the specific application and target, but it often involves modulation of enzyme activity, inhibition of protein-protein interactions, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-({5-[2-(4-chlorophenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide
  • 2-({5-[2-(4-bromophenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide
  • 2-({5-[2-(4-methylphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide

Uniqueness

The uniqueness of 2-({5-[2-(4-fluorophenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide lies in the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O3S2/c18-12-5-3-11(4-6-12)8-14(23)20-16-21-22-17(27-16)26-10-15(24)19-9-13-2-1-7-25-13/h1-7H,8-10H2,(H,19,24)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVADQGODPTVVHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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